molecular formula C13H7ClN4O3 B2764552 3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 879440-78-5

3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No. B2764552
CAS RN: 879440-78-5
M. Wt: 302.67
InChI Key: LZXSTDXUOATWQS-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Additionally, it also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common ingredients in over-the-counter sleep aids .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of pyridine include a melting point of -41.6 °C, a boiling point of 115.2 °C, and a density of 0.9819 g/cm3 .

Scientific Research Applications

Medicinal Chemistry Applications

Novel nitrocatechol-substituted heterocycles have been designed to inhibit catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamine neurotransmitters. One study led to the identification of a long-acting, peripherally selective COMT inhibitor with potential applications in Parkinson's disease therapy (L. Kiss et al., 2010). This research highlights the therapeutic potential of nitrophenyl-substituted oxadiazoles in neurodegenerative diseases.

Materials Science Applications

Research into nitrophenyl supported poly(1,3,4-oxadiazole)s and their nanocomposites with TiO2 has revealed promising optoelectrical, morphological, and mechanical properties. These materials show potential as active or electron transport layers in polymer light-emitting diodes (PLEDs), suggesting applications in optoelectronic device fabrication (Nimisha Kaippamangalath et al., 2016).

Synthetic Chemistry Applications

The synthesis and characterization of fused, tricyclic pyridine-based energetic materials have been explored, demonstrating the compound's high density, low thermal stability, and good detonation properties. Such materials are of interest for applications requiring high-performance energetic materials (Congming Ma et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling “3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine” would likely require safety precautions. Pyridine is known to be harmful if swallowed, inhaled, or comes into contact with the skin . It’s also highly flammable .

Future Directions

The future directions for this compound would depend on its potential applications. Given its complex structure, it could be of interest in various fields, including pharmaceuticals and materials science .

properties

IUPAC Name

3-(4-chloro-3-nitrophenyl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O3/c14-10-4-3-8(6-11(10)18(19)20)12-16-13(21-17-12)9-2-1-5-15-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXSTDXUOATWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NO2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine

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